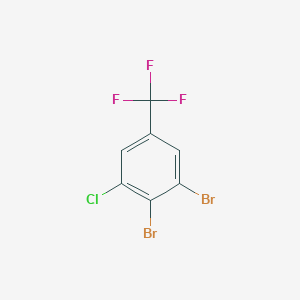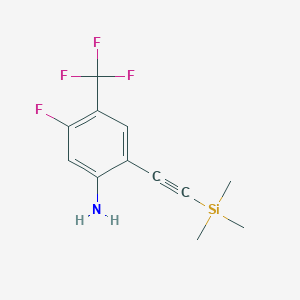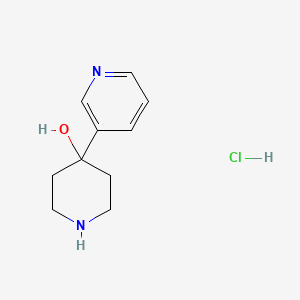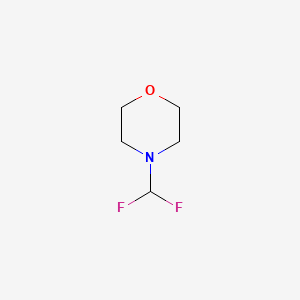
(2-((R)-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a guanidinobenzoyl group, and an aspartic acid moiety, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Guanidinobenzoyl Group: This step involves the reaction of the benzofuran derivative with 4-guanidinobenzoic acid under suitable coupling conditions.
Attachment of the Aspartic Acid Moiety: The final step involves the acylation of the benzofuran derivative with D-aspartic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, continuous flow reactors, and advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
化学反応の分析
Types of Reactions
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The guanidinobenzoyl group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives.
科学的研究の応用
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid involves its interaction with specific molecular targets. The guanidinobenzoyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The benzofuran ring may also play a role in stabilizing these interactions through π-π stacking and hydrogen bonding.
類似化合物との比較
Similar Compounds
- (2-(®-6-((4-Aminobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
- (2-(®-6-((4-Nitrobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid
Uniqueness
(2-(®-6-((4-Guanidinobenzoyl)oxy)-2,3-dihydrobenzofuran-3-yl)acetyl)-D-aspartic acid is unique due to the presence of the guanidinobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and potential therapeutic applications.
特性
分子式 |
C22H22N4O8 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
(2R)-2-[[2-[(3R)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H22N4O8/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25)/t12-,16+/m0/s1 |
InChIキー |
PUZUTMLAAWVCCV-BLLLJJGKSA-N |
異性体SMILES |
C1[C@@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@H](CC(=O)O)C(=O)O |
正規SMILES |
C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(4-(Diethylamino)phenyl)-3,6-dimethylbenzo[d]thiazol-3-ium](/img/structure/B12853018.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] ethanone](/img/structure/B12853024.png)




![1,5-Diamino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenyl]-4,8-dihydroxyanthraquinone](/img/structure/B12853074.png)

